molecular formula C10H16NOP B2657772 4-(Diethylphosphoryl)aniline CAS No. 1100855-55-7

4-(Diethylphosphoryl)aniline

Cat. No. B2657772
Key on ui cas rn: 1100855-55-7
M. Wt: 197.218
InChI Key: RDCBYVGVRUSVBR-UHFFFAOYSA-N
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Patent
US09096624B2

Procedure details

The title compound was prepared according to the procedures leading to 3-(dipropylphosphoryl) aniline (Compound 168C) starting with the commercially available diethyl phosphine oxide and 4-iodonitrobenzene. 1H NMR (400 MHz, CHLOROFORM-d) δ 7.47 (dd, J=8.46, 10.48 Hz, 2H), 6.74 (dd, J=2.27, 8.59 Hz, 2H), 3.97 (br. s., 2H), 1.76-2.02 (m, 4H), 1.11 (td, J=7.71, 16.67 Hz, 6H); MS (ES+): m/z: 198.0939 [MH+]. HPLC: tR=0.83 min (UPLC TOF MS: polar—3 min).
Name
3-(dipropylphosphoryl) aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 168C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([P:4]([C:9]1[CH:10]=[C:11]([CH:13]=[CH:14][CH:15]=1)N)([CH2:6][CH2:7]C)=[O:5])[CH2:2]C.C(P(=O)CC)C.IC1C=CC([N+:29]([O-])=O)=CC=1>>[CH2:1]([P:4]([C:9]1[CH:10]=[CH:11][C:13]([NH2:29])=[CH:14][CH:15]=1)([CH2:6][CH3:7])=[O:5])[CH3:2]

Inputs

Step One
Name
3-(dipropylphosphoryl) aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)P(=O)(CCC)C=1C=C(N)C=CC1
Step Two
Name
Compound 168C
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)P(=O)(CCC)C=1C=C(N)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)P(CC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
HPLC: tR=0.83 min (UPLC TOF MS: polar—3 min)
Duration
3 min

Outcomes

Product
Name
Type
product
Smiles
C(C)P(=O)(CC)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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